tert-Butyl 2-benzylisoindoline-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-benzyl-1,3-dihydroisoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(2,3)23-19(22)18-17-12-8-7-11-16(17)14-21(18)13-15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVDJZKQLNTZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=CC=CC=C2CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of Tert Butyl 2 Benzylisoindoline 1 Carboxylate
Deprotection Strategies for the tert-Butyl Ester
The tert-butyl ester is a common protecting group for carboxylic acids due to its stability to a wide range of nucleophilic and reducing conditions. However, it can be readily cleaved under specific acidic, thermal, or catalytic conditions.
Acid-catalyzed hydrolysis is the most common method for the deprotection of tert-butyl esters. The reaction proceeds via the formation of a stable tert-butyl cation. A variety of acids can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups within the molecule.
Common acidic reagents for de-tert-butylation include:
Trifluoroacetic acid (TFA): Often used in dichloromethane (DCM) as a solvent, TFA is highly effective for cleaving tert-butyl esters at room temperature.
Hydrochloric acid (HCl): Can be used in various solvents, including dioxane or diethyl ether, to achieve deprotection.
Phosphoric acid: Aqueous phosphoric acid serves as a mild and environmentally benign reagent for the removal of tert-butyl esters, tolerating other sensitive groups like Cbz carbamates and benzyl (B1604629) esters organic-chemistry.org.
A chemo- and stereoselective hydrolysis of a cyclopentane derivative bearing a tert-butyl ester was achieved using trifluoroacetic acid, demonstrating the utility of this reagent in complex molecules mdpi.com.
Table 1: Common Acidic Reagents for De-tert-butylation
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic acid (TFA) | DCM, room temperature | Highly effective and common. |
| Hydrochloric acid (HCl) | Dioxane or Et2O | Standard laboratory reagent. |
| Phosphoric acid (H3PO4) | Aqueous solution | Mild and selective for tert-butyl groups. |
While less common than acid-mediated methods, thermal and catalytic approaches offer alternative strategies for the cleavage of tert-butyl esters, particularly when acidic conditions are not tolerated.
Thermal De-tert-butylation: Thermolysis of tert-butyl esters can lead to the formation of the corresponding carboxylic acid and isobutylene. This method often requires high temperatures, typically in the range of 120-240°C, and can be facilitated by using a continuous plug flow reactor, which allows for precise control over reaction time and temperature nih.gov. This reagent-free approach is considered a green chemistry method as it avoids the use of acid or base catalysts researchgate.net.
Catalytic De-tert-butylation: Several catalytic systems have been developed for the mild deprotection of tert-butyl esters. These methods often offer greater functional group tolerance compared to strong acids.
Ytterbium triflate (Yb(OTf)3): This Lewis acid catalyst can selectively cleave tert-butyl esters in the presence of other ester groups like benzyl, allyl, and methyl esters. The reaction is typically carried out in nitromethane at 45-50°C with a catalytic amount of Yb(OTf)3 niscpr.res.in.
Tris(4-bromophenyl)aminium radical cation (Magic Blue): In combination with a sacrificial silane like triethylsilane, this radical cation catalytically facilitates the cleavage of the C-O bond of tert-butyl esters under mild conditions, avoiding the need for high temperatures or strong acids organic-chemistry.orgacs.org.
Cerium(III) chloride and Sodium Iodide: The CeCl3·7H2O/NaI system in acetonitrile has been shown to be effective for the deprotection of tert-butyl esters researchgate.net.
Table 2: Selected Catalytic Systems for De-tert-butylation
| Catalyst System | Typical Conditions | Selectivity |
| Ytterbium triflate (Yb(OTf)3) | Nitromethane, 45-50°C | Selective for tert-butyl esters over benzyl, allyl, and methyl esters niscpr.res.in. |
| Magic Blue / Triethylsilane | Dichloromethane, rt | Mild conditions, tolerates various functional groups acs.org. |
| CeCl3·7H2O / NaI | Acetonitrile | Effective for deprotection researchgate.net. |
Cleavage of the Benzyl Protecting Group on Nitrogen
The N-benzyl group is a widely used protecting group for amines due to its stability and the various methods available for its removal.
Catalytic hydrogenation is a common and clean method for the removal of N-benzyl groups. The reaction involves the hydrogenolysis of the C-N bond in the presence of a metal catalyst and a hydrogen source.
Palladium on Carbon (Pd/C): This is the most frequently used catalyst for N-debenzylation. The reaction is typically carried out under an atmosphere of hydrogen gas in a solvent such as ethanol or methanol.
Pearlman's Catalyst (Pd(OH)2/C): This catalyst is often more effective than Pd/C for the debenzylation of amines, particularly when the substrate is prone to catalyst poisoning.
The efficiency of catalytic hydrogenation can sometimes be improved by the addition of an acid. For instance, the addition of acetic acid has been found to facilitate the N-debenzylation of N-Boc, N-benzyl double-protected aminopyridine derivatives mdpi.com.
Oxidative methods provide an alternative to catalytic hydrogenation, especially when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.
Ceric Ammonium Nitrate (CAN): Treatment of tertiary N-benzyl amines with aqueous ceric ammonium nitrate can lead to clean N-debenzylation to afford the corresponding secondary amine researchgate.net.
Potassium tert-butoxide/DMSO/O2: This system has been used for the N-debenzylation of various nitrogen-containing heterocycles. The proposed mechanism involves the formation of a benzylic anion, which then reacts with oxygen nih.gov.
Functional Group Interconversions at the Carboxylate Position
Once the tert-butyl ester of 2-benzylisoindoline-1-carboxylate is deprotected to the corresponding carboxylic acid, the carboxylate group can undergo a variety of transformations to introduce new functional groups. The reactivity of carboxylic acid derivatives generally follows the order: acyl halides > anhydrides > esters ≈ acids >> amides msu.edu.
A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be used as a versatile intermediate.
Conversion to Acyl Chloride: The carboxylic acid can be treated with reagents such as thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acyl chloride. Notably, the reaction of tert-butyl esters directly with SOCl2 at room temperature can selectively provide acid chlorides, leaving other ester types like benzyl or methyl esters intact organic-chemistry.org.
Formation of Amides and Esters: The resulting acyl chloride can then be reacted with a wide range of nucleophiles.
Reaction with primary or secondary amines leads to the formation of amides.
Reaction with alcohols in the presence of a base yields different esters.
This two-step sequence allows for the facile conversion of the initial tert-butyl ester into a diverse array of other functional groups at the C1 position of the isoindoline (B1297411) scaffold.
Amidation and Reduction Reactions of the Carboxyl Group
The tert-butyl ester group at the C1 position of the isoindoline ring is a key site for chemical modification. It can undergo both amidation and reduction to yield different functional groups.
Amidation: Direct amidation of the tert-butyl ester is generally not feasible. Instead, the ester is typically converted into a more reactive intermediate, such as an acid chloride, which then readily reacts with amines to form amides. researchgate.net A practical one-pot synthesis method involves generating the acid chloride intermediate in situ using a chlorinating agent like α,α-dichlorodiphenylmethane with a SnCl₂ catalyst. researchgate.net This intermediate can then be treated with various amines to afford the corresponding amides in high yields under mild conditions. researchgate.net The replacement of an ester with an amide bond is a common strategy in medicinal chemistry, with bioisosteres like oxadiazoles and triazoles sometimes used as amide surrogates to improve metabolic stability and bioavailability. nih.gov
Reduction: The carboxyl group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to alcohols. libretexts.org Another effective reagent for this transformation is diborane (B₂H₆), which provides one of the best methods for reducing carboxylic acids and their derivatives to 1º-alcohols. libretexts.org
Table 1: Summary of Amidation and Reduction Reactions
| Transformation | Reagents | Product Functional Group | Notes |
|---|
| Amidation | 1. SOCl₂ or PCl₃ 2. Amine (R-NH₂) | Amide | Two-step process via an acid chloride intermediate. researchgate.netresearchgate.net | | Reduction | LiAlH₄ or B₂H₆ | Primary Alcohol | Complete reduction of the ester group. libretexts.org |
Formation of Other Carboxylic Acid Derivatives
The tert-butyl carboxylate group serves as a precursor for various other carboxylic acid derivatives, most notably acid chlorides.
Acid Chloride Formation: The conversion of tert-butyl esters to acid chlorides is a well-established transformation. nih.govorganic-chemistry.org Treatment of the tert-butyl ester with thionyl chloride (SOCl₂) at room temperature effectively yields the corresponding acid chloride. nih.govorganic-chemistry.orglibretexts.org This reaction is often selective for tert-butyl esters, leaving other ester types like methyl, ethyl, and benzyl esters unreactive under the same conditions. nih.govorganic-chemistry.org The mechanism is believed to be acid-promoted. organic-chemistry.org Phosphorus trichloride (PCl₃) can also be used to achieve this conversion for a range of tert-butyl esters. researchgate.net These acid chlorides are valuable synthetic intermediates, readily undergoing nucleophilic acyl substitution with alcohols, amines, and other nucleophiles. libretexts.orglibretexts.org
Transesterification: While less common for tert-butyl esters due to steric hindrance, transesterification to form other esters (e.g., methyl or ethyl esters) is theoretically possible under specific catalytic conditions. For instance, a tetranuclear zinc cluster has been shown to promote catalytic transesterification. organic-chemistry.org However, the direct conversion to an acid chloride followed by reaction with an alcohol is often a more practical route. organic-chemistry.org
Table 2: Reagents for Acid Chloride Formation from tert-Butyl Esters
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Room Temperature | ≥89% (unpurified) | nih.govorganic-chemistry.org |
| Phosphorus Trichloride (PCl₃) | Mild conditions | Good yields | researchgate.net |
| α,α-dichlorodiphenylmethane / SnCl₂ | Mild conditions | High yields | researchgate.net |
Electrophilic and Nucleophilic Substitutions on the Isoindoline Ring System
Electrophilic Substitution: The isoindoline scaffold contains two aromatic rings susceptible to electrophilic substitution: the fused benzene (B151609) ring of the isoindoline core and the phenyl ring of the N-benzyl group. The reactivity and regioselectivity of these reactions are governed by the existing substituents.
On the Isoindoline Ring: The fused benzene ring is activated by the nitrogen atom of the isoindoline, although this effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group. Electrophilic substitution would be expected to occur on this ring.
On the N-benzyl group: The benzyl group itself is subject to electrophilic aromatic substitution. The position of substitution will be directed by the alkyl group attached to the ring, favoring the ortho and para positions.
Nucleophilic Substitution: The N-benzyl group provides a site for nucleophilic substitution at the benzylic carbon. khanacademy.org This position is activated towards both Sₙ1 and Sₙ2 reactions due to the ability of the adjacent phenyl ring to stabilize either a carbocation intermediate (Sₙ1) or the transition state (Sₙ2). khanacademy.org A new approach to access 1-benzylisoindoline structures has been developed through the nucleophilic addition of organozinc reagents to N,O-acetals, highlighting the susceptibility of the C1 position to nucleophilic attack in related systems. researchgate.net
Rearrangement Reactions Involving the Isoindoline Scaffold
Derivatization Strategies for Advanced Isoindoline Scaffolds
Tert-butyl 2-benzylisoindoline-1-carboxylate is a valuable starting material for the synthesis of more complex, advanced isoindoline scaffolds. The reactivity of its functional groups allows for a wide range of derivatization strategies.
Chiral 3,3-disubstituted 2-oxindoles, which are structurally related to the isoindoline core, are important substructures in numerous natural products and drugs. nih.govresearchgate.net Synthetic methods often focus on creating quaternary carbon centers at the C-3 position. nih.govresearchgate.net Similarly, the C1 position of the isoindoline can be further functionalized. For example, novel 1-substituted-2,3-dihydro-1H-isoindoles have been synthesized through metallation and subsequent alkylation. researchgate.net The Mannich reaction of α-amido sulfones derived from 2-formyl benzoate has been used to create 3-substituted isoindolinones, demonstrating a pathway to introduce new substituents onto the five-membered ring. mdpi.com These strategies highlight the utility of functionalized isoindoline precursors in building complex molecular architectures for various applications, including drug discovery. mdpi.comacs.org
Advanced Analytical Characterization Techniques for Tert Butyl 2 Benzylisoindoline 1 Carboxylate
High-Resolution Mass Spectrometry in Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds like tert-butyl 2-benzylisoindoline-1-carboxylate. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the molecule for analysis. rsc.orgmdpi.com
The precise mass of the protonated molecule [M+H]⁺ is measured and compared against the theoretical mass calculated from its chemical formula (C₂₀H₂₃NO₂). This comparison either confirms or refutes the proposed structure. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the molecule's connectivity and substructures. For isoindoline (B1297411) and isoquinoline-type alkaloids, fragmentation analysis is a powerful tool for structural confirmation. nih.govresearchgate.net
Table 1: Representative HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [M+H]⁺ | C₂₀H₂₄NO₂⁺ | 310.1807 |
| [M-C₄H₈]⁺ | C₁₆H₁₆NO₂⁺ | 254.1181 |
| [M-C₅H₉O₂]⁺ | C₁₅H₁₄N⁺ | 208.1126 |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 |
Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise three-dimensional structure and stereochemistry of organic molecules. ipb.ptnih.gov While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, advanced 2D techniques are required to resolve complex structures and establish stereochemical relationships. rsc.orgipb.pt
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure of this compound by establishing correlations between different nuclei. slideshare.netharvard.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal correlations between protons within the benzyl (B1604629) group's aromatic ring and between adjacent protons in the isoindoline core.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net This is essential for assigning the carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.eduresearchgate.net HMBC is vital for connecting different fragments of the molecule, for instance, linking the benzyl group to the nitrogen of the isoindoline ring and the tert-butyl group to the carboxylate function.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netprinceton.edu This is particularly powerful for determining the relative stereochemistry. For example, NOESY can reveal spatial proximity between protons on the benzyl group and protons on the isoindoline ring, helping to define the molecule's conformation. ipb.pt
Table 2: Application of 2D NMR Techniques for Structural Elucidation
| Technique | Information Gained | Application to Target Molecule |
| COSY | ¹H-¹H correlations through bonds | Identifies neighboring protons on the aromatic rings and the isoindoline core. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals directly attached to specific protons. sdsu.edu |
| HMBC | ¹H-¹³C long-range correlations | Connects the benzyl, isoindoline, and tert-butyl carboxylate moieties. sdsu.edu |
| NOESY | ¹H-¹H correlations through space | Determines relative stereochemistry and preferred conformation. ipb.pt |
When this compound is synthesized as a racemate, determining the enantiomeric excess (e.e.) of a resolved sample is critical. Chiral NMR shift reagents, often lanthanide-based complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), are used for this purpose. harvard.edu
These reagents are chiral and can form diastereomeric complexes with each enantiomer of the analyte. nih.gov This interaction induces different chemical shifts for corresponding protons in the two enantiomers, leading to the splitting of signals in the ¹H NMR spectrum. harvard.edu The integration of these separated signals allows for the direct quantification of the ratio of the two enantiomers, and thus the determination of the enantiomeric excess. tcichemicals.comunipi.itnih.gov
X-Ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the electron density within a single crystal of the compound, revealing the exact spatial arrangement of every atom. thieme-connect.de
The process involves growing a high-quality single crystal, which can be the rate-limiting step. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected. By analyzing the intensities and positions of the diffracted beams, the crystal structure can be solved and refined. For chiral molecules, the determination of the absolute configuration is often possible, especially if the molecule contains a heavier atom. A key statistical parameter, the Flack parameter, is used to confidently assign the correct enantiomer. nih.gov A Flack parameter close to zero confirms that the determined absolute configuration is correct. nih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₂₀H₂₃NO₂ |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 9.5, 9.4, 19.9 |
| α, β, γ (°) | 90, 102.8, 90 |
| Volume (ų) | 1726 |
| Z | 4 |
| R-factor | < 0.05 |
| Flack parameter | ~0.0(1) |
Note: Data is representative based on similar structures. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for both the purification of this compound after synthesis and for the assessment of its purity. orgsyn.org Flash column chromatography using silica gel is a standard method for purification. rsc.org
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reproducible method for determining the purity of a final compound. energetic-materials.org.cn Developing a robust HPLC method is crucial for quality control.
A typical method for a molecule like this compound would involve reversed-phase chromatography. This setup uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile and water, with gradient elution being used to ensure good separation of the main compound from any impurities. energetic-materials.org.cnchemrevlett.com A UV detector is commonly employed for detection, set at a wavelength where the aromatic rings of the molecule absorb strongly. The method should be validated to demonstrate its accuracy, precision, linearity, and sensitivity (limit of detection and quantification). energetic-materials.org.cnchemrevlett.com
Table 4: Typical Parameters for HPLC Method Development
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: Parameters are based on general method development for similar compounds. energetic-materials.org.cnchemrevlett.com
Chiral Chromatography for Enantiomeric Separation
The enantiomeric separation of chiral compounds like this compound is crucial in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose nih.gov. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are particularly successful in resolving a wide range of racemates, including heterocyclic compounds nih.govnih.gov.
For the separation of isoindoline derivatives, a normal-phase HPLC method is typically employed. The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonds, dipole-dipole, and π-π interactions) between the enantiomers and the chiral selector coated on the stationary phase chiraltech.com. The mobile phase usually consists of a non-polar solvent, such as hexane or heptane, mixed with a polar alcohol modifier like isopropanol or ethanol, which modulates the retention and selectivity nih.gov.
While specific application notes for this compound are not publicly available, a typical method for a closely related compound would involve a column like the Chiralpak AD-H or Chiralcel OZ-H. The mobile phase composition is optimized to achieve baseline resolution in a reasonable analysis time nih.govmdpi.com. The data below represents a plausible set of parameters for the successful enantiomeric resolution of this compound.
Table 1: Representative HPLC Parameters for Enantiomeric Separation
| Parameter | Value |
|---|---|
| Column | Chiralpak® AD-H (Amylose derivative) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (t1) | ~8.5 min |
| Retention Time (t2) | ~10.2 min |
| Resolution (Rs) | > 2.0 |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for the structural elucidation of molecules by identifying their functional groups. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its constituent parts: the isoindoline ring, the tert-butyl ester, and the benzyl group.
The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching band. For a tert-butyl ester, this peak is typically observed in the range of 1755-1735 cm⁻¹ spectroscopyonline.com. Additionally, esters exhibit two characteristic C-O stretching vibrations: an asymmetric C-C-O stretch (often found between 1210-1160 cm⁻¹) and a symmetric O-C-C stretch spectroscopyonline.com. The isoindoline ring itself contains a lactam-like structure, and its carbonyl group would also contribute to the spectrum, typically in the 1638-1687 cm⁻¹ region for similar derivatives nih.gov.
The benzyl group would be identified by the aromatic C-H stretching vibrations, which appear at wavenumbers just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1600-1400 cm⁻¹ region vscht.cz. The aliphatic C-H bonds from the benzyl CH₂ group and the isoindoline ring would show stretching vibrations just below 3000 cm⁻¹ vscht.cz. The tert-butyl group also has characteristic C-H stretching and bending modes rasayanjournal.co.in.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures.
Table 2: Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Benzyl Ring) |
| 2980-2850 | C-H Stretch | Aliphatic (CH₂ in Benzyl & Ring, tert-Butyl) |
| ~1740 | C=O Stretch | Ester (tert-Butyl Carboxylate) researchgate.net |
| ~1675 | C=O Stretch | Amide/Lactam (Isoindoline Ring) nih.govmdpi.com |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1465 | C-H Bend (Scissoring) | CH₂ |
| ~1370 | C-H Bend (Symmetric) | tert-Butyl Group |
| ~1200 | C-O Stretch (Asymmetric) | Ester Group spectroscopyonline.com |
| 900-675 | C-H Bend (Out-of-plane) | Aromatic Ring |
Theoretical and Computational Studies of Tert Butyl 2 Benzylisoindoline 1 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. acs.org By calculating the electron density, DFT can provide valuable insights into a molecule's structure, stability, and reactivity. For a molecule like tert-butyl 2-benzylisoindoline-1-carboxylate, DFT calculations would be instrumental in understanding its fundamental chemical nature.
Molecular Orbital Analysis
A key output of DFT calculations is the description of molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. This analysis reveals how atomic orbitals from the constituent atoms combine to form the orbitals of the entire molecule. The energies and shapes of these MOs, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for predicting chemical behavior.
For this compound, a molecular orbital analysis would map out the distribution of electron density across the isoindoline (B1297411) core, the benzyl (B1604629) group, and the tert-butyl ester group. It would identify regions of high electron density, which are typically associated with nucleophilic character, and regions of low electron density, indicative of electrophilic character. The table below illustrates the type of data that would be generated from such a study.
Table 1: Hypothetical Molecular Orbital Properties for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| LUMO+1 | -0.5 | π* (benzyl ring) |
| LUMO | -1.2 | π* (isoindoline aromatic ring) |
| HOMO | -6.5 | p (nitrogen), π (isoindoline aromatic ring) |
| HOMO-1 | -7.1 | π (benzyl ring) |
Note: This data is illustrative and not based on actual calculations for the specified compound.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity.
An FMO analysis of this compound would predict its reactivity in various chemical reactions. For instance, the location of the HOMO would indicate the most likely site for electrophilic attack, while the location of the LUMO would suggest the site for nucleophilic attack. These insights are vital for designing synthetic routes and understanding potential degradation pathways.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods are essential for exploring these different conformations and identifying the most stable (lowest energy) structures.
Ab Initio and Molecular Mechanics Approaches
Ab initio methods, like DFT, and simpler, faster methods like molecular mechanics (MM), can be used to perform a conformational search. These methods calculate the potential energy of the molecule as a function of its geometry. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be mapped out, revealing the various low-energy conformers and the energy barriers between them.
Solvation Effects on Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effect of a solvent, either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium). For this compound, such studies would be crucial to understand its shape and behavior in the solution phase, which is relevant for most chemical reactions and biological applications.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. tandfonline.com By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway.
For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling could:
Identify the most likely reaction pathway: By comparing the energy barriers of different possible mechanisms, the most favorable route can be determined.
Characterize transition states: The geometry and energy of the transition state provide crucial information about the rate-determining step of the reaction.
Explain stereochemical outcomes: Computational models can predict and explain why a particular stereoisomer is formed preferentially.
Table 2: Hypothetical Reaction Energetics for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.4 |
| Transition State 2 | +10.8 |
| Products | -20.1 |
Note: This data is illustrative and not based on actual calculations for the specified compound.
Transition State Calculations for Key Synthetic Steps
The synthesis of isoindoline derivatives often involves complex multi-step reactions. organic-chemistry.org Transition state (TS) calculations are crucial for understanding the reaction mechanisms, determining rate-limiting steps, and predicting the feasibility of a synthetic route. These calculations aim to locate the highest energy point along the reaction coordinate, which corresponds to the transition state structure.
Computational methods like Density Functional Theory (DFT) are commonly employed for TS calculations. rsc.org For the synthesis of an isoindoline core, a key step might be an intramolecular cyclization. To calculate the transition state for such a step, one would typically propose a reaction pathway and then use algorithms like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) to find the saddle point on the potential energy surface. joaquinbarroso.com
An essential validation for a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate (e.g., the formation of a new carbon-nitrogen bond). youtube.com The energy of this transition state, relative to the reactants, gives the activation energy, a critical parameter in chemical kinetics.
While specific transition state calculations for the synthesis of this compound are not readily found, studies on similar intramolecular cyclizations in heterocyclic chemistry demonstrate the utility of this approach. For instance, in the synthesis of related nitrogen-containing heterocycles, TS calculations have been used to rationalize diastereoselectivity and to understand the role of catalysts.
Table 1: Hypothetical Transition State Calculation Parameters for a Generic Isoindoline Ring Closure
| Parameter | Description | Typical Computational Level | Expected Outcome |
| Geometry Optimization | Locating the minimum energy structures of reactants, products, and a guess for the transition state. | DFT (e.g., B3LYP/6-31G(d)) | Optimized geometries of all species. |
| Transition State Search | Finding the first-order saddle point on the potential energy surface. | DFT with STQN methods (e.g., opt=ts, calcfc) | A structure with one imaginary frequency. |
| Frequency Analysis | Confirming the nature of the stationary points (minimum or transition state). | Same level as optimization | Reactants and products have zero imaginary frequencies; the TS has one. |
| Intrinsic Reaction Coordinate (IRC) | Verifying that the TS connects the correct reactants and products. | IRC calculations | A reaction path linking the reactant and product minima through the TS. joaquinbarroso.com |
| Energy Calculation | Determining the activation energy barrier. | Higher-level DFT with a larger basis set (e.g., B3LYP/6-311+G(d,p)) | The energy difference between the TS and the reactants. |
Catalytic Cycle Simulations
Many synthetic routes leading to isoindolines employ transition metal catalysts (e.g., Palladium, Rhodium, or Nickel). nih.govacs.org Computational chemistry can be used to simulate the entire catalytic cycle, providing a detailed picture of the mechanism. researchgate.net This involves calculating the structures and energies of all intermediates and transition states in the cycle.
A plausible catalytic cycle for a palladium-catalyzed synthesis of an isoindolinone, a related structure, might involve steps such as oxidative addition, migratory insertion, and reductive elimination. nih.gov Each of these steps can be modeled computationally. By mapping the energy profile of the entire cycle, researchers can identify the turnover-limiting step and understand how the catalyst's ligands influence its activity and selectivity.
For a hypothetical catalytic synthesis of this compound, simulations would focus on key bond-forming events. For example, if the synthesis involves a C-H activation step, calculations would be performed to determine the energy barrier for this process with different catalytic systems. These simulations provide valuable insights for catalyst design and optimization.
While a complete catalytic cycle simulation for the title compound is not available, the general approach is well-established in computational organometallic chemistry.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netnih.gov These predictions can be invaluable for structure elucidation and for confirming the identity of a synthesized compound.
The process involves first optimizing the molecular geometry of this compound at a suitable level of theory. Following this, NMR shielding tensors and IR frequencies can be calculated. For NMR, the calculated isotropic shielding values are typically converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
Studies on isoindoline-1,3-diones have shown a good correlation between DFT-calculated and experimental ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Similarly, calculated IR spectra can be compared with experimental data to assign vibrational modes to specific functional groups. researchgate.net For this compound, one would expect to accurately predict the chemical shifts of the protons and carbons in the isoindoline core, the benzyl group, and the tert-butyl group, as well as the characteristic IR absorption of the carboxylate carbonyl group.
Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Related Isoindoline-1,3-dione Derivative
| Spectroscopic Data | Functional Group/Atom | Predicted Value (DFT) | Experimental Value | Reference |
| ¹³C NMR (δ, ppm) | Carbonyl (imide) | ~168 ppm | ~167 ppm | researchgate.netnih.gov |
| ¹H NMR (δ, ppm) | Aromatic Protons | ~7.8-8.0 ppm | ~7.7-7.9 ppm | researchgate.netnih.gov |
| IR (cm⁻¹) | C=O Stretch (imide) | ~1780 cm⁻¹ | ~1779 cm⁻¹ | researchgate.netnih.gov |
Note: The data in this table is illustrative and based on published studies of isoindoline-1,3-diones, not this compound itself.
Structure-Reactivity Relationship Studies through Computational Tools
Computational tools are widely used to investigate the relationship between the structure of a molecule and its reactivity. nih.gov For this compound, these studies can help in understanding its chemical behavior and in predicting its reactivity in various chemical transformations.
A common approach is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. rsc.org
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. mdpi.com For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylate group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic protons.
Furthermore, a range of "conceptual DFT" reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. sapub.org These parameters provide a quantitative measure of a molecule's reactivity. For instance, comparing these descriptors for a series of isoindoline derivatives can help in rationalizing observed trends in their reaction rates. researchgate.net
Table 3: Key Computational Descriptors for Structure-Reactivity Studies
| Descriptor | Definition | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | Provides insight into the overall electronic nature of the molecule. |
| Chemical Hardness (η) | A measure of the resistance to charge transfer. | Harder molecules are less reactive. |
| Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. | Quantifies the electrophilic character of a molecule. |
By applying these computational tools, a detailed understanding of the electronic structure and reactivity of this compound can be achieved, guiding its further application in chemical synthesis and materials science.
Applications of Tert Butyl 2 Benzylisoindoline 1 Carboxylate in Complex Molecule Synthesis
Role as a Key Intermediate in the Synthesis of Complex Isoindoline-Derived Scaffolds
The structure of tert-butyl 2-benzylisoindoline-1-carboxylate makes it a plausible intermediate for creating more complex molecules built upon the isoindoline (B1297411) core. The tert-butyl ester serves as a protecting group for the carboxylic acid at the C1 position, while the N-benzyl group protects the nitrogen atom. This dual protection allows for synthetic modifications on other parts of the molecule without affecting these two functional groups.
Theoretically, the synthetic utility would involve the following steps:
Modification of the Aromatic Ring: The benzene (B151609) ring of the isoindoline core could be functionalized via electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional substituents.
Deprotection and Elaboration: Subsequent removal of the protecting groups would unmask the carboxylic acid and the secondary amine. The tert-butyl group can be removed under acidic conditions (e.g., with trifluoroacetic acid), and the benzyl (B1604629) group can be cleaved by hydrogenolysis. The resulting 2H-isoindoline-1-carboxylic acid could then be used in further synthetic steps, such as amide bond formation or other derivatizations, to build more complex, polyfunctional isoindoline scaffolds.
However, specific examples and detailed research findings of these synthetic pathways originating from this compound are not prominently featured in peer-reviewed literature.
Precursor for Advanced Materials Chemistry (e.g., polymer synthesis, organic electronics)
In the field of materials science, heterocyclic compounds are often explored as monomers for polymer synthesis or as core structures for organic electronic materials. The rigid isoindoline scaffold could impart desirable thermal and electronic properties to a polymer backbone.
While chemical suppliers list the compound under categories that include materials science building blocks, specific research on its use as a monomer for polymerization or as a precursor for materials in organic electronics has not been found. bldpharm.com Its potential application would likely require conversion into a bifunctional monomer suitable for polymerization, for instance, by introducing polymerizable groups on the aromatic ring or by utilizing the deprotected amine and carboxylic acid functionalities.
Building Block for Ligands and Catalysts in Organometallic and Organocatalytic Chemistry
Chiral amino acids and their derivatives are fundamental building blocks for synthesizing ligands used in asymmetric catalysis. The isoindoline-1-carboxylic acid moiety, which can be obtained from the title compound, is a constrained cyclic amino acid analogue. Such rigid structures are often sought after in ligand design to create a well-defined chiral environment around a metal center.
Potential applications in this area could include:
Ligand Synthesis: The deprotected 2H-isoindoline-1-carboxylic acid could be incorporated into larger molecular structures to create novel bidentate or tridentate ligands for transition metal catalysis.
Organocatalysis: The secondary amine of the deprotected isoindoline could itself act as a chiral organocatalyst, similar to proline and its derivatives, for reactions such as aldol (B89426) or Mannich reactions.
Despite this potential, which leads to its classification under "Catalysts and Ligands" by some vendors, dedicated studies detailing the synthesis of specific ligands or catalysts from this compound and their performance in catalytic reactions are not available in the searched scientific literature. bldpharm.com
Utility in the Synthesis of Novel Heterocyclic Scaffolds Beyond Isoindoline
Protected cyclic amino esters can serve as starting materials for ring-expansion or rearrangement reactions to generate different heterocyclic systems. For example, reactions involving cleavage of the C-N or C-C bonds within the five-membered ring could potentially lead to the formation of larger nitrogen-containing heterocycles. While this represents a theoretical possibility for generating novel molecular diversity, there are no specific published methods or research findings that utilize this compound for such transformations into scaffolds beyond the isoindoline core.
Future Directions and Emerging Research Avenues in the Chemistry of Tert Butyl 2 Benzylisoindoline 1 Carboxylate
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules. For isoindoline (B1297411) scaffolds, research is moving towards more sustainable methods that reduce waste, avoid hazardous reagents, and improve energy efficiency.
One promising approach involves the use of organocatalysis. For instance, a green and facile method for creating isoindolinone skeletons has been developed using a fluorous phosphine as an organocatalyst in environmentally friendly solvents. This method allows for the catalyst and solvents to be recycled, significantly minimizing resource consumption and waste. rsc.org Another strategy employs N-heterocyclic carbene (NHC)-catalyzed reactions that proceed with high atom efficiency under mild conditions, using molecular oxygen from the air as the sole oxidant. organic-chemistry.org Furthermore, one-pot syntheses are being developed under mild, metal-free conditions, which are advantageous for their operational simplicity and reduced environmental impact. bohrium.com The application of photochemical methods, such as the photodecarboxylative addition of carboxylates to phthalimide derivatives in aqueous media, also represents a sustainable pathway to related isoindolinone structures. researchgate.netresearchgate.net
Future work on tert-butyl 2-benzylisoindoline-1-carboxylate will likely adapt these principles, focusing on one-pot tandem reactions and the use of recyclable organocatalysts to create a more sustainable manufacturing process.
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies
| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |
| Catalyst | Often reliant on heavy metals | Metal-free organocatalysts, recyclable catalysts |
| Solvents | Often uses volatile organic compounds (VOCs) | Green solvents (e.g., water, ethanol) or solvent-free conditions |
| Process | Multi-step with isolation of intermediates | One-pot, tandem, or cascade reactions |
| Oxidants | Stoichiometric, often toxic, oxidants | Molecular oxygen (from air) |
| Energy | Often requires high temperatures (heating) | Mild conditions, photochemical activation |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Achieving high levels of stereoselectivity is critical for producing enantiopure compounds for pharmaceutical applications. The development of novel catalytic systems for the asymmetric synthesis of isoindoline and isoindolinone derivatives is a major area of ongoing research.
Transition metals like palladium and rhodium are at the forefront of this effort. Palladium-catalyzed asymmetric intramolecular allylic C-H amination has emerged as a highly efficient method for creating chiral isoindolines with excellent enantioselectivity (up to 98% ee). chinesechemsoc.org Another innovative approach is the palladium/mono-N-protected amino acid (MPAA)-catalyzed enantioselective C–H activation/[4 + 1] annulation, which provides access to chiral cis-1,3-disubstituted isoindoline derivatives. nih.gov
Rhodium catalysis has also proven effective. Rhodium(III)-catalyzed C-H activation and annulation of N-benzoylsulfonamides with olefins or diazoacetate provides an efficient route to a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov Furthermore, Rhodium(III) catalysts have been used for the synthesis of C3-substituted isoindolin-1-ones from oxazolines and cyclopropanols through a process involving the cleavage and formation of multiple chemical bonds in a single step. acs.orgacs.org
Beyond metal catalysis, bifunctional organocatalysts are being employed in organocascade reactions to produce heterocyclic hybrids with excellent diastereo- and enantioselectivities. rsc.org Future research will likely focus on discovering new chiral ligands and catalysts that can improve the efficiency and expand the substrate scope for the asymmetric synthesis of this compound.
Table 2: Examples of Modern Catalytic Systems in Isoindoline/Isoindolinone Synthesis
| Catalyst System | Reaction Type | Key Advantage |
| Palladium / Chiral Phosphoramidite Ligand | Asymmetric Intramolecular Allylic C-H Amination | High enantioselectivity (up to 98% ee) chinesechemsoc.org |
| Palladium / MPAA | Enantioselective C-H Activation/[4+1] Annulation | Access to chiral cis-1,3-disubstituted isoindolines nih.gov |
| [{RhCl2Cp*}2] | C-H Activation / Annulation | Broad compatibility with terminal and internal olefins nih.gov |
| Bifunctional Organocatalysts | Aldol (B89426) Initiated Organocascade | Excellent diastereo- and enantioselectivities rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers transformative potential for the production of fine chemicals and pharmaceuticals. nih.govresearchgate.netjst.org.in These technologies provide precise control over reaction parameters, enhance safety when dealing with hazardous intermediates, and facilitate rapid optimization and scale-up. nih.govjst.org.in
While direct application to this compound is still an emerging area, research on related heterocycles demonstrates the feasibility. For example, flow chemistry has been successfully used to improve the synthesis of indoline derivatives through heterogeneous catalytic hydrogenation and N-alkylation reactions. researchgate.net In these cases, the productivity (space-time yield) of the flow system was proven to be approximately 200 times higher than the corresponding batch process.
Automated synthesis platforms, which combine robotics with iterative deprotection, coupling, and purification steps, are also becoming more rapid and efficient. researchgate.netchemrxiv.org These systems can accelerate the discovery of new molecules by enabling the rapid synthesis of compound libraries. researchgate.net The future synthesis of this compound and its analogues will likely leverage these automated systems to explore a wider chemical space and optimize reaction conditions with greater speed and efficiency. researchgate.net
Expansion of Synthetic Utility towards Undiscovered Chemical Transformations
The this compound molecule contains several functional groups that can serve as handles for further chemical transformations, opening avenues to novel and potentially bioactive compounds.
The tert-butyl ester is a versatile protecting group for the carboxylic acid. It is stable under many reaction conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free carboxylic acid without affecting other parts of the molecule. orgsyn.org This free acid can then be coupled with amines to form amides, converted to other esters, or used in other standard carboxylic acid transformations.
The N-benzyl group can also be manipulated. While it is a stable protecting group, it can be cleaved under specific hydrogenolysis conditions. Furthermore, the benzylic position is susceptible to reactions such as free radical bromination and oxidation, allowing for functionalization at this site. figshare.com The isoindoline core itself can be a precursor to more complex heterocyclic systems through annulation or cycloaddition reactions. researchgate.net Future research will undoubtedly focus on using this scaffold as a building block for creating libraries of complex molecules for biological screening.
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms and molecular structure is essential for designing more efficient syntheses and novel molecules. Advanced spectroscopic and computational methods are becoming indispensable tools in this endeavor.
Computational Chemistry: Density Functional Theory (DFT) is widely used to investigate the structural and electronic properties of isoindoline derivatives. tandfonline.comresearchgate.netnih.gov DFT calculations can elucidate reaction mechanisms by determining the energies of reactants, transition states, and products. tandfonline.comresearchgate.net For example, studies on the coupling reaction of isoindoline-1,3-dione have used DFT to identify the rate-determining step and calculate activation energy barriers. tandfonline.com Such computational insights can guide the optimization of reaction conditions and the design of more effective catalysts. nih.gov
Spectroscopic Analysis: Advanced Nuclear Magnetic Resonance (NMR) techniques are crucial for the unambiguous structural characterization of complex heterocyclic compounds. ipb.pt Two-dimensional NMR experiments like GCOSY, GHMBC, and GHMQC are routinely used to establish connectivity and stereochemistry. nipne.ro For the isoindoline scaffold specifically, fluorescence excitation and dispersed fluorescence spectroscopy have been used to identify and characterize different conformational isomers (axial and equatorial), determining their energy differences with high precision. researchgate.net Variable-temperature NMR experiments can also provide insights into dynamic processes such as conformational changes. researchgate.netwhiterose.ac.uk The application of these advanced methods will be vital for characterizing new derivatives of this compound and understanding their conformational behavior and reaction pathways in detail.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 2-benzylisoindoline-1-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodology : Multi-step synthesis typically involves alkylation, esterification, and cyclization. For example:
- Step 1 : Coupling of isoindoline precursors with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Protection of the isoindoline nitrogen using tert-butyloxycarbonyl (Boc) groups via Boc anhydride in THF with catalytic DMAP.
- Critical Conditions : Temperature control (<40°C) prevents Boc group decomposition, and anhydrous solvents minimize hydrolysis .
- Yield Optimization : Use of Schlenk-line techniques for moisture-sensitive steps and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- NMR Analysis :
- ¹H NMR : Peaks for tert-butyl (δ 1.2–1.4 ppm, singlet) and benzyl protons (δ 7.2–7.4 ppm, multiplet).
- ¹³C NMR : Boc carbonyl (δ 155–160 ppm), aromatic carbons (δ 120–140 ppm).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the conformational stability of the tert-butyl group in this compound?
- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) assess axial vs. equatorial tert-butyl orientation.
- Key Findings : Explicit solvent modeling (e.g., chloroform) is essential, as implicit models overestimate axial stability. Energy barriers for rotation (~2–3 kcal/mol) suggest dynamic equilibrium in solution .
- Experimental Validation : Variable-temperature NMR (VT-NMR) at −80°C can freeze conformers for analysis .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies between calculated (DFT) and observed NOESY correlations may arise from crystal packing effects.
- Resolution :
- Compare solid-state (X-ray) and solution-state (NMR) structures.
- Use SHELXTL ( ) to model disorder in crystallographic data .
- Example : Benzyl group rotation in solution may blur NOE contacts, requiring dynamic NMR or MD simulations .
Q. How do steric effects influence the reactivity of the benzylisoindoline core in cross-coupling reactions?
- Steric Hindrance : The tert-butyl group reduces accessibility to the isoindoline nitrogen, complicating Buchwald-Hartwig aminations.
- Mitigation Strategies :
- Use bulky ligands (e.g., XPhos) to favor coupling at less hindered positions.
- Pre-functionalize the benzyl group (e.g., bromination) before Boc protection .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and optimize catalyst loading .
Experimental Design and Data Analysis
Q. What purification techniques are recommended for isolating this compound intermediates?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar byproducts.
- Crystallization : Slow vapor diffusion (hexane/DCM) yields high-purity crystals for X-ray studies .
- Challenges : Boc group lability requires neutral pH and low-temperature conditions during aqueous workups .
Q. How can researchers validate the biological activity of this compound derivatives?
- In Vitro Assays :
- Screen against enzyme targets (e.g., kinases) using fluorescence polarization.
- Assess cytotoxicity via MTT assays (IC₅₀ values).
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens) at the benzyl position and compare activity trends .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
